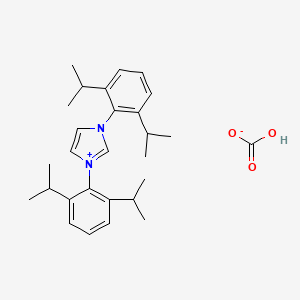

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

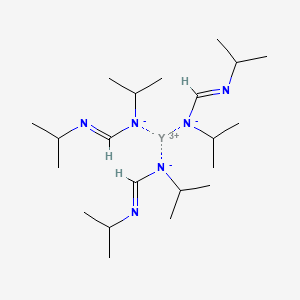

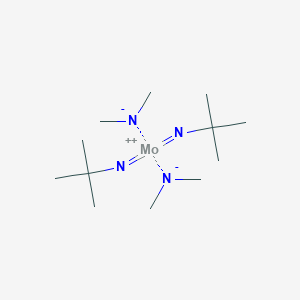

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is a type of N-heterocyclic carbene precursor . It is also used in organic synthesis and as a pharmaceutical intermediate .

Synthesis Analysis

While specific synthesis methods for “1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” were not found, it’s known that these types of compounds are generally used as reagents in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . They are also used in the synthesis of the methyl ester derivative of the drug Vadimezan .Chemical Reactions Analysis

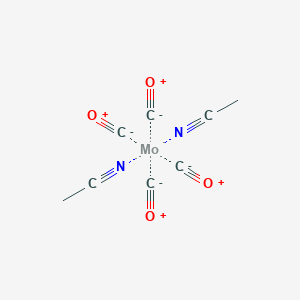

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is known to display notable catalytic activity. It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling, among others .Applications De Recherche Scientifique

Microbial Fuel Cells (MFCs)

1,3-Bis(2,6-diisopropylphenyl)imidazolium bicarbonate has found applications in microbial fuel cells (MFCs), a fascinating bioelectrochemical technology. Here’s how it contributes:

Overview::- Wastewater Treatment : MFCs can simultaneously remove organics and pollutants from wastewater while generating electricity .

- Biosensing : MFCs have potential for biosensing applications, including monitoring biochemical oxygen demand (BOD) and heavy metals .

Organic Synthesis and Catalysis

1,3-Bis(2,6-diisopropylphenyl)imidazolium bicarbonate serves as a reagent in organic synthesis and catalysis:

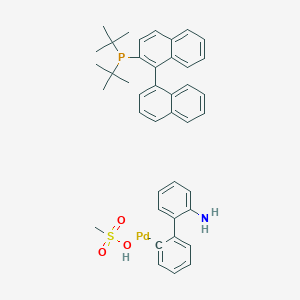

Applications::- N-Heterocyclic Carbene (NHC) Ligands : Used with palladium acetate, it generates NHC copper(I) complexes. These complexes exhibit interesting luminescent properties and find applications in cross-coupling reactions .

Pharmaceutical Intermediates

The compound plays a role in pharmaceutical research:

Applications::Safety and Hazards

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation. Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It also causes skin irritation .

Orientations Futures

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications . This suggests that it could have significant applications in the field of optoelectronics in the future.

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in organic synthesis as catalysts .

Mode of Action

The compound acts as a ligand for palladium complexes in amination reactions of aryl halides . It’s also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .

Biochemical Pathways

It’s known that it plays a crucial role in various organic synthesis reactions, including cross-coupling reactions .

Result of Action

The result of the compound’s action is the facilitation of various organic synthesis reactions. For instance, it’s used to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .

Propriétés

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;hydrogen carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.CH2O3/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3)4/h9-21H,1-8H3;(H2,2,3,4)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZXQLQEVHESQH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(=O)(O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)